1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid
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Overview
Description
1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid is a synthetic organic compound known for its unique structural features and versatile applications in scientific research. This compound contains a cyclopropane ring substituted with a benzyloxycarbonylamino group and two fluorine atoms, making it a valuable molecule in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid is the enzyme 1-Aminocyclopropane-1-carboxylic Acid Deaminase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development.
Mode of Action
The compound acts as an inhibitor of the 1-Aminocyclopropane-1-carboxylic Acid Deaminase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene .
Biochemical Pathways
The inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase disrupts the ethylene biosynthesis pathway . This leads to a decrease in ethylene production, affecting various downstream processes such as fruit ripening, flower wilting, and leaf fall.
Result of Action
By inhibiting the production of ethylene, this compound can potentially delay processes such as fruit ripening and flower wilting . This could have significant implications in agriculture and horticulture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid typically involves the reaction of benzyloxycarbonyl chloride with 2,2-difluorocyclopropane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
- 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
- 1-{[(Methoxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid
Comparison: Compared to similar compounds, 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid offers unique advantages such as enhanced stability due to the benzyloxycarbonyl group and increased reactivity from the fluorine atoms. These features make it a preferred choice for specific applications in research and industry .
Properties
IUPAC Name |
2,2-difluoro-1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO4/c13-12(14)7-11(12,9(16)17)15-10(18)19-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJPXVCYHODXGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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